molecular formula C12H11NO4 B8350186 Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate

Ethyl 3-(4-hydroxyphenyl)isoxazole-5-carboxylate

Cat. No. B8350186
M. Wt: 233.22 g/mol
InChI Key: GVUKEGGPRHXHKF-UHFFFAOYSA-N
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Patent
US09296711B2

Procedure details

3-(4-Methoxy-phenyl)-isoxazole-5-carboxylic acid ethyl ester (available from ChemDiv Inc., 6605 Nancy Ridge Dr, San Diego, Calif., 92121, USA; 15 g, 60.1 mmol) was taken up in CH2Cl2 (30 mL) and 1 M BBr3 (400 mL, 400 mmol) was added. The reaction mixture was stirred at room temperature overnight. The mixture was added to a beaker of ice-water and the solid was collected by filtration. The solid was taken up in EtOAc and the solution was washed with water to remove most of the undesired carboxylic acid side product. Yield: 1.9 g (14%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([O:17]C)=[CH:13][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2].B(Br)(Br)Br>C(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[O:10][N:9]=[C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)[CH:7]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NO1)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
the solution was washed with water
CUSTOM
Type
CUSTOM
Details
to remove most of the undesired carboxylic acid side product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)OC(=O)C1=CC(=NO1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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